Biotin-FA-FMK
Description
Overview of Cysteine Proteases and Their Biological Significance
Cysteine proteases are a class of enzymes that play crucial roles in numerous physiological and pathological processes. sinobiological.comresearchgate.netannualreviews.org These enzymes are involved in protein degradation, a fundamental aspect of cellular housekeeping, as well as more specific functions like senescence, apoptosis (programmed cell death), and immune responses, including major histocompatibility complex (MHC) class II antigen presentation. sinobiological.comresearchgate.net Their activity is also implicated in prohormone processing and the remodeling of the extracellular matrix, which is vital for processes like bone development. sinobiological.comresearchgate.netannualreviews.org
The dysregulation of cysteine protease activity has been linked to various diseases. For instance, an overabundance of their activity can lead to accelerated degradation of collagen and elastin (B1584352) at sites of inflammation, contributing to conditions like atherosclerosis and emphysema. sinobiological.comresearchgate.netannualreviews.org In parasitic organisms, cysteine proteases are essential for a range of functions including nutrient acquisition, invasion of host cells, and evasion of the host's immune system, making them attractive targets for therapeutic intervention. frontiersin.orgnih.gov Given their broad involvement in health and disease, the study of cysteine proteases is a significant area of biomedical research. sinobiological.comfrontiersin.org
Role of the Fluoromethyl Ketone (FMK) Moiety in Irreversible Enzyme Inhibition
The fluoromethyl ketone (FMK) moiety is a key functional group that confers the ability to irreversibly inhibit certain enzymes, particularly cysteine and serine proteases. nih.govrsc.org The presence of one or more fluorine atoms adjacent to a ketone group significantly increases the electrophilicity of the carbonyl carbon, making it highly reactive towards nucleophiles. nih.gov In the case of cysteine proteases, the active site contains a highly reactive cysteine residue with a thiol (-SH) group.
The mechanism of inhibition by a mono-fluoromethyl ketone involves the formation of a stable covalent bond between the inhibitor and the enzyme. mdpi.com This process is thought to occur through a two-step mechanism. Initially, a reversible hemithioketal is formed between the enzyme's cysteine thiol and the ketone of the FMK. This is followed by an irreversible step where the fluoride (B91410) ion is displaced, resulting in the formation of a stable thioether linkage. mdpi.com This covalent modification permanently inactivates the enzyme, preventing it from binding to its natural substrates. smolecule.com The specificity of peptidyl-FMKs can be tailored by altering the attached peptide sequence to mimic the natural substrate of the target protease, making them powerful tools for studying specific enzymes. nih.govrsc.org
Principles and Applications of Biotinylation in Chemical Biology and Proteomics
Biotinylation is a powerful technique in chemical biology and proteomics that involves the covalent attachment of biotin (B1667282), also known as vitamin B7, to proteins or other molecules. creative-proteomics.com The utility of biotinylation stems from the extraordinarily high affinity and specificity of the interaction between biotin and the proteins avidin (B1170675) and streptavidin. creative-proteomics.com This strong and stable binding allows for the highly efficient detection, purification, and localization of biotinylated molecules. creative-proteomics.comthermofisher.com
In proteomics, biotinylation is frequently used to label and isolate specific subsets of proteins from complex mixtures. For instance, cell surface proteins can be selectively biotinylated, allowing for their enrichment and subsequent identification by mass spectrometry. thermofisher.com Another powerful application is proximity labeling, such as BioID, where a biotin ligase is fused to a protein of interest. nih.govnih.govradboudumc.nl This enzyme then biotinylates nearby proteins, providing a snapshot of the protein-protein interaction network in a living cell. nih.govnih.govradboudumc.nl The biotin tag serves as a handle for affinity purification, enabling the identification of interacting partners. creative-proteomics.com
Historical Context and Development of Biotin-FA-FMK as a Research Tool
The development of peptidyl fluoromethyl ketones as protease inhibitors began in the mid-1980s. rsc.orgmdpi.com These compounds were recognized for their potential as specific and irreversible inhibitors of cysteine and serine proteases. rsc.org The peptide portion of the molecule could be designed to confer specificity for a particular protease, while the FMK moiety acted as the "warhead" to inactivate the enzyme. nih.govrsc.org
This compound, which stands for Biotin-Phenylalanine-Alanine-Fluoromethyl Ketone, emerged as a specialized tool by combining the inhibitory properties of a peptidyl-FMK with the versatile utility of a biotin tag. smolecule.comscbt.com This compound is designed to target and inhibit certain cysteine proteases, such as cathepsins B and L. smolecule.comscbt.commpbio.com The biotin label allows for the detection and affinity-based isolation of the inhibited enzymes. This has made this compound a valuable probe in various research applications, including the study of apoptosis and immune responses. smolecule.com For example, it can be used to identify active cathepsins in cell lysates or to serve as a negative control in experiments involving other biotinylated caspase inhibitors. k-assay.compnas.org
Interactive Data Table: Properties of this compound
| Property | Value | Source |
|---|---|---|
| Alternate Names | Biotin-Phe-Ala-Fluoromethylketone; Biotin-Phe-Ala-FMK | scbt.comnih.govsigmaaldrich.com |
| Molecular Formula | C27H36FN5O7S | smolecule.comscbt.comnih.gov |
| Molecular Weight | 593.66 g/mol | smolecule.comscbt.com |
| Application | Inhibitor of cathepsin B and L | scbt.commpbio.com |
Properties
Molecular Formula |
C23H31FN4O4S |
|---|---|
Molecular Weight |
478.5834 |
Purity |
95/98% |
Origin of Product |
United States |
Mechanistic Insights into Biotin Fa Fmk Action
Covalent Binding Mechanism to Cysteine Protease Active Sites
The inhibitory action of Biotin-FA-FMK is rooted in its ability to form a covalent bond with the active site of target cysteine proteases. This process is facilitated by the fluoromethyl ketone (FMK) moiety, a key functional group within the compound's structure. smolecule.com
The catalytic activity of cysteine proteases is dependent on a critical cysteine residue within their active site. The thiol group (-SH) of this cysteine is essential for the hydrolysis of peptide bonds in substrate proteins. The fluoromethyl ketone group of this compound is specifically designed to react with this thiol side chain. smolecule.comnih.gov This interaction is a targeted chemical reaction, leading to the inactivation of the enzyme. nih.gov
The reaction between the fluoromethyl ketone and the cysteine thiol group results in the formation of a stable thioether adduct. smolecule.comnih.gov This covalent linkage effectively and irreversibly blocks the enzyme's active site, preventing it from binding to its natural substrates. smolecule.com This irreversible nature is a defining characteristic of the inhibition by this compound, making it a potent tool for studying protease function. smolecule.comnih.gov
Interaction with Cysteine Thiol Residues
Irreversible Inhibition Kinetics and Reaction Specificity
The interaction between this compound and its target proteases is characterized by irreversible inhibition kinetics. This means that once the inhibitor binds to the enzyme, the complex does not readily dissociate, leading to a time-dependent loss of enzyme activity. The efficiency of this irreversible inhibition can be quantified by a second-order rate constant (k₂), which reflects the rate of inactivation at a given inhibitor concentration. For instance, the second-order rate constant for the inactivation of human liver Cathepsin B by this compound has been determined to be 1,220 M⁻¹s⁻¹. k-assay.com This value is calculated from the observed rate of inactivation (k) divided by the inhibitor concentration ([I]), represented by the equation k₂ = k/[I]. k-assay.com
The specificity of the reaction is largely dictated by the peptide sequence (Phe-Ala) of the inhibitor, which guides it to the substrate-binding pockets of specific proteases. The fluoromethyl ketone "warhead" then executes the irreversible covalent modification. nih.gov
Substrate Selectivity and Specificity Profiling of this compound
This compound does not inhibit all proteases equally; it exhibits a degree of selectivity for certain families and isoforms of cysteine proteases.
This compound is a known inhibitor of cathepsin B and cathepsin L. smolecule.comscbt.com Research has demonstrated its ability to specifically bind to and inhibit Cathepsin B. k-assay.com In studies involving isolated phagosomes, this compound was used as a specific, biotinylated irreversible inhibitor to detect active cathepsin B. nih.gov Furthermore, related compounds like Z-FA-FMK have shown inhibitory activity against both cathepsin B and L. aacrjournals.org This suggests that the Phe-Ala dipeptide structure directs the inhibitor towards the active sites of these particular cathepsins.
| Protease | Reported Inhibition | Second-Order Rate Constant (k₂) |
|---|---|---|
| Cathepsin B | Yes smolecule.comscbt.comk-assay.com | 1,220 M⁻¹s⁻¹ (human liver) k-assay.com |
| Cathepsin L | Yes smolecule.comscbt.com | Data not available |
| Cathepsin S | Inhibited by related compounds nih.gov | Data not available |
The activity of this compound against caspases, another family of cysteine proteases crucial for apoptosis, is more nuanced and subject to some conflicting reports. Some sources suggest that this compound targets various caspases, including caspases-2, -3, and -6. smolecule.com However, other studies assert that this compound does not inhibit the activity of caspases in intact cells and, for this reason, is often used as a negative control in caspase inhibition studies. k-assay.combio-techne.combdbiosciences.com
A related compound, Z-FA-FMK, has been shown to selectively inhibit effector caspases such as -2, -3, -6, and -7, while not affecting initiator caspases 8 and 10, and only partially inhibiting caspase-9. aacrjournals.orgnih.gov Affinity labeling studies using a biotinylated version of Z-FA-FMK confirmed direct covalent binding to the large subunit of active caspases 2, 3, and 7, with weaker binding to caspase 6 and no detectable binding to caspases 8, 9, or 10. aacrjournals.orgnih.gov This suggests a selective targeting of effector caspases. aacrjournals.orgnih.gov Given the structural similarity, it is plausible that this compound exhibits a similar pattern of differential inhibition, although direct comparative data for this compound across all caspase isoforms is less definitive.
| Caspase Isoform | Reported Inhibition by this compound or related Z-FA-FMK |
|---|---|
| Caspase-2 | Inhibited by Z-FA-FMK aacrjournals.orgnih.gov |
| Caspase-3 | Inhibited by Z-FA-FMK aacrjournals.orgnih.gov |
| Caspase-6 | Inhibited by Z-FA-FMK aacrjournals.orgnih.gov |
| Caspase-7 | Inhibited by Z-FA-FMK aacrjournals.orgnih.gov |
| Caspase-8 | Not inhibited by Z-FA-FMK aacrjournals.orgnih.gov |
| Caspase-9 | Partially inhibited by Z-FA-FMK aacrjournals.orgnih.gov |
| Caspase-10 | Not inhibited by Z-FA-FMK aacrjournals.orgnih.gov |
Differential Inhibition of Caspase Isoforms
Inhibition of Effector Caspases (e.g., Caspase-2, -3, -6, -7)
Research has demonstrated that Z-FA-FMK, and by extension its biotinylated form, effectively inhibits the activity of effector caspases, which are responsible for the execution phase of apoptosis. aacrjournals.org These caspases cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptotic cells.
Studies using purified recombinant caspases have shown that Z-FA-FMK can inhibit caspases-2, -3, -6, and -7. aacrjournals.org Affinity labeling experiments using biotinylated Z-FA-FMK confirmed a direct interaction with the large subunit of active caspases-2, -3, and -7. aacrjournals.org The binding to caspase-6 was observed to be weaker but still present. aacrjournals.org This selective inhibition of effector caspases allows researchers to dissect the downstream events of the apoptotic cascade.
| Caspase | Inhibition by Z-FA-FMK | Direct Binding by Biotin-Z-FA-FMK |
| Caspase-2 | Yes | Yes |
| Caspase-3 | Yes | Yes |
| Caspase-6 | Yes | Weaker Binding |
| Caspase-7 | Yes | Yes |
Limited or Absent Inhibition of Initiator Caspases (e.g., Caspase-8, -10)
In contrast to its effect on effector caspases, Z-FA-FMK shows limited to no inhibitory activity against the primary initiator caspases, caspase-8 and caspase-10. aacrjournals.org These caspases are activated at the beginning of the apoptotic signaling pathway in response to extracellular death signals. In vitro studies with purified recombinant enzymes revealed that the activity of caspases-8 and -10 was not affected by Z-FA-FMK. aacrjournals.org Furthermore, affinity labeling with biotinylated Z-FA-FMK did not detect any binding to these initiator caspases. aacrjournals.org This lack of inhibition is a key feature of its selectivity.
Nuances in Caspase-9 Inhibition
The interaction of Z-FA-FMK with caspase-9, another initiator caspase that is central to the mitochondrial (intrinsic) pathway of apoptosis, is more nuanced. In vitro experiments have shown that Z-FA-FMK only partially inhibits the activity of purified caspase-9. aacrjournals.org Consistent with this partial inhibition, affinity labeling studies did not detect binding of biotinylated Z-FA-FMK to caspase-9. aacrjournals.org In cellular contexts, Z-FA-FMK was found not to prevent the autoproteolytic cleavage of caspase-9. aacrjournals.org This suggests that while it may have some minor effect on its activity, it does not effectively block its activation.
Comparative Analysis of Inhibitory Profiles with Other Peptidyl Fluoromethyl Ketone Analogs
The inhibitory profile of this compound is best understood when compared to other widely used peptidyl fluoromethyl ketone inhibitors.
Z-FA-FMK: As the non-biotinylated precursor, its inhibitory profile is considered identical to that of this compound. It is often used to study the roles of effector caspases and certain cathepsins. aacrjournals.orgplos.org Some studies, however, have employed Z-FA-FMK as a negative control in caspase-dependent apoptosis experiments, highlighting the context-dependent interpretation of its effects. bdbiosciences.comnih.gov
Biotin-VAD-FMK (Biotin-Valine-Alanine-Aspartic Acid-Fluoromethyl Ketone): This is a well-established pan-caspase inhibitor, meaning it broadly and irreversibly inhibits a wide range of caspases, including both initiator and effector caspases. stanford.edunih.gov The VAD peptide sequence is recognized by the active site of numerous caspases. In direct comparisons, Biotin-VAD-FMK binds strongly to all tested caspases, which correlates with its potent, broad-spectrum inhibitory activity. aacrjournals.org This contrasts sharply with the selective profile of this compound.
| Compound | Target Caspases | Primary Use |
| This compound | Effector Caspases (e.g., -2, -3, -6, -7) with limited effect on initiator caspases | Selective inhibition of effector caspases; sometimes used as a negative control. |
| Z-FA-FMK | Effector Caspases (e.g., -2, -3, -6, -7) with limited effect on initiator caspases | Selective inhibition of effector caspases; sometimes used as a negative control. |
| Biotin-VAD-FMK | Pan-caspase (both initiator and effector caspases) | Broad-spectrum, irreversible inhibition of most caspases for studying general apoptosis. |
Applications and Methodologies in Biochemical and Cellular Research
Investigation of Protease Activity Dynamics in Biological Systems
Biotin-FA-FMK is instrumental in studying the activity of cysteine proteases, such as cathepsins B and L. scbt.com Its ability to form a stable, irreversible covalent bond with the active form of these enzymes allows researchers to specifically label and analyze enzymatic activity within complex biological samples. smolecule.com
The biotin (B1667282) moiety of this compound is crucial for its application in affinity-based methods. smolecule.com Biotin exhibits an exceptionally high affinity for proteins like streptavidin and avidin (B1170675), a property exploited for the detection, isolation, and identification of labeled proteases. smolecule.compatsnap.com After incubating a biological sample with this compound, the active proteases that have been covalently modified with the biotin tag can be captured using an avidin- or streptavidin-conjugated solid support, such as agarose (B213101) beads. This affinity capture allows for the purification of active proteases from a complex mixture of other proteins.
This technique has been successfully applied in various research contexts. For instance, in parasitology, this compound was used to affinity-label and identify secreted cysteine proteases from the nematode Haemonchus contortus, a significant parasite in livestock. nih.gov In another study, the probe was used to determine the relative proportions of active cathepsin B in phagosomes isolated from macrophages, providing insights into the regulation of proteolysis within these organelles. pnas.org
The detection and quantification of proteases labeled with this compound typically involve a multi-step process. Because the probe is cell-permeable, it can be used with both intact cells and cell lysates. plos.org The general workflow is as follows:
Incubation: The biological sample (e.g., cell culture, tissue lysate) is incubated with this compound. nih.gov The probe enters the cells and binds to its target proteases.
Lysis and Separation: For intact cells, they are lysed after incubation. The total protein from the lysate is then separated based on molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). nih.govaacrjournals.org
Blotting and Detection: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose). nih.govaacrjournals.org The biotin-labeled proteases are then detected by incubating the membrane with a streptavidin-enzyme conjugate (commonly streptavidin-horseradish peroxidase), followed by the addition of a chemiluminescent substrate. nih.govaacrjournals.org The resulting signal, captured on film or by a digital imager, reveals bands corresponding to the active proteases that reacted with this compound.
This methodology allows for the specific visualization of only the catalytically active forms of the proteases, as inactive zymogens or inhibitor-bound enzymes will not react with the probe. This provides a more accurate representation of the functional enzymatic activity in a sample compared to methods that measure total protein levels.
| Target Protease | Compound Used | Research Context | Key Finding | Reference |
|---|---|---|---|---|
| Cathepsin B and L | This compound | General characterization | Acts as an inhibitor of cathepsin B and L. | scbt.com |
| Effector Caspases (2, 3, 7) | Biotin-Z-FA-fmk | Apoptosis in Jurkat cells | Binds to the large subunit of active effector caspases, but not initiator caspases. | aacrjournals.org |
| Secreted Cysteine Proteases | This compound | Parasite secretome analysis | Identified active cysteine proteases in the excretory/secretory products of Haemonchus contortus. | nih.gov |
| Active Cathepsin B | This compound | Macrophage phagosome function | Used to quantify active cathepsin B, revealing its inactivation by oxidation in phagosomes. | pnas.org |
Utilization in Affinity Labeling and Purification Techniques
Elucidation of Apoptotic Pathways and Cellular Death Mechanisms
Apoptosis, or programmed cell death, is a critical process regulated by a family of cysteine proteases known as caspases. This compound and its analogs have been utilized to investigate the intricate signaling cascades involved in apoptosis.
While some reports describe this compound as a negative control for caspase studies due to its primary specificity for cathepsins, other research indicates that related probes can interact with specific caspases. aacrjournals.orgk-assay.com A study using a biotinylated version of Z-FA-fmk demonstrated that it could covalently bind to the active large subunits of effector caspases, namely caspases-2, -3, and -7. aacrjournals.org In contrast, the probe did not bind to the initiator caspases-8, -9, or -10. aacrjournals.org
This selective targeting of effector caspases allows researchers to modulate the later stages of the apoptotic process. By inhibiting these executioner enzymes, scientists can prevent the cleavage of downstream cellular substrates that ultimately leads to the morphological and biochemical hallmarks of apoptosis. This provides a method to intervene in the death pathway and study the events upstream of effector caspase activation. aacrjournals.org
The selectivity of probes like this compound for effector caspases over initiator caspases can be exploited to decipher the pathways of caspase activation initiated by different stimuli. aacrjournals.org For example, researchers have used the non-biotinylated parent compound, Z-FA-fmk, to demonstrate that certain retinoid-related molecules (RRMs) induce apoptosis through the mitochondrial (intrinsic) pathway. aacrjournals.org The inhibitor was able to block the RRM-induced processing of caspase-8, which in this context occurred downstream of the mitochondria, but could not inhibit the direct activation of caspase-8 by the death receptor Fas ligand. aacrjournals.org This differential inhibition helped to order the signaling events and confirm the pathway initiated by the RRMs. By using a biotinylated version, these targeted caspases could then be isolated and identified. aacrjournals.org
| Study Focus | Compound | Key Observation | Significance | Reference |
|---|---|---|---|---|
| Specificity of Caspase Binding | Biotin-Z-FA-fmk | Binds to effector caspases (2, 3, 7) but not initiator caspases (8, 9, 10). | Demonstrates selectivity that can be exploited to study specific stages of apoptosis. | aacrjournals.org |
| Use as a Negative Control | This compound | Does not inhibit caspases in intact cells or block apoptosis induction. | Highlights its primary role as a cathepsin inhibitor in some contexts. | k-assay.com |
| Dissecting Apoptotic Pathways | Z-FA-fmk | Inhibited RRM-induced apoptosis but not Fas-mediated apoptosis. | Helped establish that RRMs induce apoptosis via the intrinsic (mitochondrial) pathway. | aacrjournals.org |
Modulation of Caspase-Dependent Apoptotic Processes
Proteomic Approaches for Cysteine Protease Target Identification
The biotin tag on this compound makes it an invaluable probe for activity-based protein profiling (ABPP), a powerful proteomic strategy used to identify and characterize active enzymes within complex biological samples. annualreviews.org
Global Profiling of Active Cysteine Proteases
This compound is used to globally profile active cysteine proteases, such as cathepsins. smolecule.comk-assay.com The methodology involves incubating a proteome (e.g., cell lysate or secreted proteins) with the this compound probe. nih.gov The fluoromethyl ketone (FMK) moiety forms a stable, covalent bond with the catalytic cysteine residue in the active site of target proteases. smolecule.com This irreversible binding event effectively "tags" only the active enzymes, as inactive zymogens or inhibited enzymes will not react.
Following incubation, the biotinylated proteins can be detected and identified. A common workflow involves separating the entire proteome using two-dimensional gel electrophoresis. The separated proteins are then transferred to a membrane and probed with streptavidin conjugated to a reporter enzyme (like horseradish peroxidase), which specifically binds to the biotin tag. nih.gov This allows for the visualization and localization of active cysteine proteases on the gel. For example, this technique has been successfully used to identify active cysteine proteases in the excretory-secretory products of the parasitic nematode Haemonchus contortus. nih.gov The identified protein spots can then be excised and analyzed by mass spectrometry for definitive identification.
Advances and Challenges in Mass Spectrometry-Based Detection of Biotinylated Peptides
While the biotin tag is excellent for enrichment and detection, the subsequent identification of biotinylated peptides by mass spectrometry (MS) presents several significant challenges. nih.govnih.gov
Challenges:
Low Abundance: Biotinylated peptides are often of low stoichiometry within a complex peptide mixture generated after protein digestion, which decreases the likelihood of their selection for MS/MS analysis. nih.govacs.org
Contaminant Proteins: A major issue is distinguishing specifically labeled proteins ("hits") from the large number of non-specific proteins that co-purify with the streptavidin beads used for enrichment. nih.gov
Strong Biotin-Streptavidin Interaction: The affinity between biotin and streptavidin is one of the strongest non-covalent interactions known, making the efficient elution of biotinylated proteins or peptides from the affinity matrix difficult without using harsh, denaturing conditions. biorxiv.org
Altered Peptide Properties: The addition of the bulky biotin tag can alter the ionization efficiency and fragmentation behavior of a peptide in the mass spectrometer, potentially complicating database searching and identification. biorxiv.org It can also shift the retention time of peptides during liquid chromatography. biorxiv.org
Advances: To overcome these hurdles, several methodological advances have been developed:
Improved Detection Methods: Techniques like "Direct Detection of Biotin-containing Tags" (DiDBiT) have been created to significantly improve the direct MS detection of biotinylated proteins, enhancing sensitivity by over 20-fold compared to conventional methods. nih.govacs.org
Analysis of Signature Ions: Systematic studies of the tandem mass spectra of biotinylated peptides have identified characteristic "signature" fragment ions. nih.govacs.org Computational search strategies can be programmed to specifically look for these marker ions, improving the confidence of identifying biotinylated peptides. nih.gov
Antibody-Based Enrichment: The use of anti-biotin antibodies for enrichment (e.g., BioSITe) provides an alternative to streptavidin, allowing for milder elution conditions and potentially reducing background contamination. nih.govacs.org
| Aspect | Challenges | Advances | References |
|---|---|---|---|
| Detection & Identification | Low abundance of labeled peptides; distinguishing from contaminants. | DiDBiT for enhanced sensitivity; analysis of signature fragment ions. | nih.gov, acs.org, nih.gov, acs.org |
| Enrichment & Elution | Very strong biotin-streptavidin bond requires harsh elution. | Use of anti-biotin antibodies for milder enrichment and elution. | biorxiv.org, nih.gov |
| Peptide Analysis | Biotin tag alters peptide chromatography and ionization. | Optimization of liquid chromatography gradients and MS parameters. | biorxiv.org |
Role as a Research Control in Enzyme Inhibition Studies
One of the most critical roles for this compound in research is its use as a specific type of control compound.
Application as a Negative Control for Biotinylated Caspase Inhibitors
In the study of apoptosis, biotinylated peptide inhibitors targeting caspases (a different family of cysteine proteases) are widely used. However, it is essential to demonstrate that the observed cellular effects are due to the specific inhibition of caspases and not due to the peptide backbone, the FMK reactive group, or the biotin tag itself.
This compound serves as an ideal negative control for these experiments. k-assay.com It possesses the same biotin tag and FMK moiety as many caspase probes but has a peptide sequence (Phenylalanine-Alanine) that does not target caspase active sites. k-assay.combio-techne.com Research confirms that this compound does not inhibit the activity of caspases and therefore does not block apoptosis in the way that true caspase inhibitors do. k-assay.combdbiosciences.com By treating a parallel sample with this compound, researchers can isolate and subtract any non-specific or off-target effects, thereby validating that the results seen with a biotinylated caspase inhibitor are genuinely due to caspase inhibition. k-assay.com
Differentiation from Broad-Spectrum and Non-Selective Inhibitors
The specificity of an inhibitor is a critical factor in its utility as a research tool, allowing for the targeted study of specific enzymes or pathways without confounding off-target effects. This compound, a biotinylated peptide fluoromethyl ketone, demonstrates a notable degree of selectivity that distinguishes it from broad-spectrum and non-selective inhibitors, particularly within the realm of cysteine proteases.
Broad-spectrum inhibitors are molecules designed to inhibit a wide range of enzymes within a particular class, such as the pan-caspase inhibitor Z-VAD-FMK. scbt.comnih.gov While useful for determining the general involvement of a class of enzymes in a biological process, they lack the precision to identify the specific roles of individual enzymes. researchgate.net Non-selective inhibitors exhibit an even wider range of activity, potentially affecting multiple classes of enzymes.
This compound, which is also known as Biotin-Phe-Ala-FMK, primarily targets cathepsins B and L. smolecule.comscbt.comscbt.com Its chemical structure includes a dipeptide sequence, Phenylalanine-Alanine (FA), which contributes to its binding affinity and specificity. nih.gov The fluoromethyl ketone (FMK) moiety allows for the irreversible covalent modification of the active site cysteine residue of its target enzymes. nih.govsmolecule.com The biotin tag serves as a valuable tool for the detection, quantification, and affinity purification of the active enzymes it binds to. smolecule.comstanford.edu
The key differentiation of this compound lies in its preferential inhibition of certain cathepsins over other cysteine proteases, such as caspases. k-assay.com In some contexts, this compound is even utilized as a negative control in studies involving biotinylated caspase inhibitors because it does not inhibit caspase activity or block apoptosis. k-assay.com This selectivity is in stark contrast to broad-spectrum caspase inhibitors like Z-VAD-FMK, which potently inhibit a wide array of caspases. scbt.comnih.gov For instance, research has shown that while Z-VAD-FMK effectively blocks the activity of multiple caspases, the related compound Z-FA-FMK can selectively inhibit effector caspases (caspase-2, -3, -6, and -7) while not affecting initiator caspases (caspase-8 and -10). aacrjournals.org The biotinylated form, this compound, has been shown to bind to the active large subunits of these effector caspases. aacrjournals.org
The basis for this selectivity lies in the specific amino acid sequence of the inhibitor. The Phenylalanine-Alanine dipeptide is recognized more efficiently by the substrate-binding pockets of cathepsins B and L than by those of many caspases. nih.gov Caspases themselves have preferred peptide recognition sequences, which are different from the FA sequence. sigmaaldrich.com For example, initiator caspases often prefer sequences with a hydrophobic residue at the P4 position, while executioner caspases recognize sequences like DEVD. sigmaaldrich.com The development of highly selective inhibitors often involves modifying these peptide sequences, sometimes incorporating unnatural amino acids to enhance specificity for a single caspase isoform. researchgate.netstanford.edu
The inhibitory profile of this compound and its differentiation from broad-spectrum inhibitors can be summarized in the following table:
| Inhibitor | Primary Target(s) | Inhibitory Spectrum | Key Differentiating Features |
| This compound | Cathepsin B, Cathepsin L, some effector caspases smolecule.comscbt.comk-assay.comaacrjournals.org | Selective | Preferentially inhibits certain cathepsins and effector caspases; often used as a negative control for broad-spectrum caspase inhibitors. k-assay.comaacrjournals.org |
| Z-VAD-FMK | Pan-caspase inhibitor scbt.comnih.gov | Broad-Spectrum | Inhibits a wide range of initiator and executioner caspases. scbt.comnih.gov |
| Biotin-VAD-FMK | Pan-caspase inhibitor caymanchem.com | Broad-Spectrum | A biotinylated version of Z-VAD-FMK for affinity labeling of a wide range of active caspases. caymanchem.com |
Detailed research findings further underscore the selective nature of FA-FMK-based inhibitors. In studies of apoptosis, Z-FA-FMK was able to block cell death induced by certain stimuli by inhibiting effector caspases, while it did not inhibit the Fas-mediated activation of caspase-8, an initiator caspase. aacrjournals.org This demonstrates a clear differentiation in its activity compared to a broad-spectrum inhibitor that would block both pathways. Furthermore, the second-order rate constant of inactivation for this compound against human liver Cathepsin B is 1,220 M⁻¹s⁻¹, indicating potent and specific inhibition of this enzyme. k-assay.com In contrast, it does not bind to or inhibit any of the caspases in a manner that would classify it as a broad-spectrum caspase inhibitor. k-assay.com
Synthetic Strategies and Structural Modifications of Biotin Fa Fmk and Analogs
General Synthetic Pathways for Peptidyl Fluoromethyl Ketones
Peptidyl fluoromethyl ketones (FMKs) are a class of irreversible inhibitors that target cysteine proteases and other enzymes. mdpi.com Their synthesis has been a subject of considerable research, leading to the development of both solid-phase and solution-phase strategies. mdpi.comworktribe.com
Early synthetic routes to N-protected amino acid FMKs often involved the conversion of halomethyl ketones, such as bromo or chloro derivatives, into their corresponding fluoro analogs. rsc.org This typically began with the activation of an N-protected amino acid, followed by a reaction with diazomethane (B1218177) to form a diazoketone. rsc.org Subsequent treatment with anhydrous hydrogen chloride (HCl) or aqueous hydrobromic acid (HBr) would yield the halomethyl ketone, which could then undergo a halogen exchange reaction to introduce the fluorine atom. mdpi.comrsc.org
Solid-phase peptide synthesis (SPPS) has also been adapted for the creation of peptidyl FMKs, offering advantages in terms of efficiency and purification. rsc.org One approach involves the use of bifunctional linkers that allow for the incorporation of an amino acid fluoromethyl ketone unit at the C-terminus of a peptide sequence being assembled on a solid support. rsc.org This method utilizes standard Fmoc (9-fluorenylmethyloxycarbonyl) peptide chemistry for the sequential addition of amino acids. rsc.org Another solid-phase strategy involves pre-coupling an aspartate fluoromethyl ketone to a linker and then mounting it onto a resin, after which standard Fmoc peptide synthesis procedures can be used to elongate the peptide chain. rsc.org
Specific Chemical Synthesis of Biotin-FA-FMK
The synthesis of this compound (Biotin-Phenylalanine-Alanine-Fluoromethyl Ketone) is a multi-step process that combines the preparation of the reactive fluoromethyl ketone moiety with the attachment of the biotin (B1667282) label for detection and purification.
Derivation of Fluoromethyl Ketone Moiety
The synthesis of the fluoromethyl ketone portion of this compound typically starts with a derivative of the amino acid phenylalanine. smolecule.com This starting material undergoes a fluorination reaction to introduce the key fluorine atom. smolecule.com A common method for creating the fluoromethyl ketone group involves the conversion of a corresponding halomethyl ketone through a halogen-exchange reaction. mdpi.com This process often begins with the generation of a diazoketone from an N-protected phenylalanine derivative, which is then brominated to form a bromomethyl ketone. mdpi.com Subsequent reaction with a fluoride (B91410) source can then yield the desired fluoromethyl ketone.
Biotinylation Coupling Chemistries
Biotinylation is the process of covalently attaching biotin to another molecule, in this case, the Phe-Ala-FMK peptide. creative-peptides.com This is a critical step for enabling the use of this compound as a probe. The biotin molecule possesses a valeric acid side chain that can be readily derivatized for coupling without affecting its high-affinity binding to avidin (B1170675) or streptavidin. thermofisher.com
The coupling of biotin to the N-terminus of the Phe-Ala-FMK peptide is typically achieved using standard peptide coupling techniques. smolecule.compeptide.com This often involves the activation of the carboxylic acid group of biotin. Reagents such as N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (B91526) (HBTU) in the presence of a base like N,N-diisopropylethylamine (DIEA) can be used to activate the biotin for reaction with the free amine of the peptide. peptide.com Due to the low solubility of biotin in many common organic solvents, a mixture of dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) is often employed as the solvent for this reaction. peptide.com The progress of the coupling reaction can be monitored using methods like the Kaiser test to ensure completion. peptide.com
Alternatively, activated esters of biotin, such as N-hydroxysuccinimide (NHS) esters, can be used. creative-peptides.com These reagents react with primary amines on the peptide under appropriate pH conditions to form a stable amide bond. wikipedia.org For smaller peptides, a molar excess of the biotinylating reagent may be used to drive the reaction to completion. sartorius.com
Structural Elucidation of Functional Moieties and Their Contribution to Activity
The utility of this compound as a research tool is directly attributable to the distinct roles of its constituent parts: the biotin moiety, the peptide sequence, and the fluoromethyl ketone group.
Functional Role of the Biotin Moiety for Labeling and Affinity Capture
The biotin moiety serves as a highly specific tag for the detection and isolation of enzymes that have been covalently modified by this compound. sigmaaldrich.cn Biotin exhibits an exceptionally strong and specific non-covalent interaction with the proteins avidin and streptavidin (Ka = 1015 M-1). thermofisher.complos.org This high-affinity binding is rapid and resistant to harsh conditions such as extreme pH, temperature, and denaturing agents, making it a robust tool for biochemical assays. thermofisher.comwikipedia.org
The small size of the biotin molecule (MW = 244.31 g/mol ) is advantageous as it is less likely to interfere with the natural function of the molecule it is attached to. wikipedia.org In the context of this compound, once the inhibitor has formed a covalent bond with its target enzyme, the biotin tag allows for the selective capture of the enzyme-inhibitor complex using immobilized avidin or streptavidin, a technique known as affinity chromatography or affinity capture. nih.govdiva-portal.org This enables the purification and subsequent identification of the target enzyme from complex biological samples. diva-portal.org Furthermore, the biotin tag can be used for detection in techniques like Western blotting and ELISA through the use of labeled avidin or streptavidin conjugates. peptide.comnih.gov
Significance of the Peptide Sequence (Phenylalanine-Alanine) for Specificity
The peptide sequence, in this case, Phenylalanine-Alanine (Phe-Ala or FA), plays a crucial role in determining the specificity of the inhibitor for its target protease. nih.gov Proteases recognize and cleave specific amino acid sequences, and the peptide portion of the inhibitor mimics a substrate, guiding the inhibitor to the active site of the target enzyme.
Phenylalanine is a hydrophobic amino acid, and its presence is often a key determinant for binding to the active site of certain proteases. nih.gov For instance, some proteases have a preference for a hydrophobic residue at the P2 position (the second amino acid from the cleavage site), which in this case is phenylalanine. ucsf.edu The hydrophobicity of phenylalanine can facilitate its interaction with hydrophobic pockets within the enzyme's active site. nih.gov
Development of this compound Derivatives and Conjugates
The core structure of Biotin-Phe-Ala-Fluoromethylketone (this compound) serves as a versatile scaffold for the development of more sophisticated molecular probes. Researchers have focused on creating derivatives and conjugates to enhance its utility in biochemical and cellular studies. These modifications primarily involve altering the linker region between the biotin tag and the peptidyl inhibitor core, or by integrating reporter molecules such as fluorescent tags. Such strategies aim to improve properties like solubility, cell permeability, and detection sensitivity, thereby expanding the applications of this class of inhibitors.
Design and Synthesis of Analogs with Modified Linkers (e.g., Biotin-X-Phe-Ala-Fluoromethylketone)
The design and synthesis of this compound analogs with modified linkers represent a key strategy for optimizing the probe's performance. The nature and length of the linker connecting the biotin moiety to the Phe-Ala-FMK pharmacophore can significantly influence its interaction with target enzymes and its utility in affinity-based applications.
A notable example of a modified linker is seen in the analog Biotin-X-Phe-Ala-fluoromethylketone, where 'X' represents a spacer arm, commonly epsilon-aminocaproic acid. juniperlifesciences.comjuniperlifesciences.com The rationale for incorporating such spacers is to mitigate potential steric hindrance. The bulky biotin molecule can sometimes interfere with the binding of the inhibitor to the active site of the target protease. By extending the distance between the biotin tag and the inhibitory warhead, these "long-chain" (LC) linkers ensure that the inhibitor can access the enzyme's catalytic site while the biotin remains accessible for detection and purification by avidin or streptavidin. nih.gov
The synthesis of these analogs generally follows established peptide chemistry protocols. It begins with the synthesis of the core peptidyl fluoromethylketone, which is then coupled to a biotin molecule that has been pre-functionalized with the desired linker arm. smolecule.com For example, the free ε-amino group of a lysine (B10760008) residue incorporated into the peptide sequence can be reacted with an N-hydroxysuccinimide ester of biotin or a biotin derivative with a longer chain, such as 6-[biotinamido]hexanoate (LC-Biotin). nih.gov
| Analog/Derivative | Linker/Spacer Arm | Design Rationale | Reference |
|---|---|---|---|
| This compound | Standard amide bond | Direct tagging for affinity purification and detection. | smolecule.com |
| Biotin-X-Phe-Ala-FMK | Epsilon-aminocaproic acid (a six-carbon spacer) | Increases the distance between biotin and the inhibitor to reduce steric hindrance. | juniperlifesciences.comjuniperlifesciences.com |
| Biotin-LC-EKD-aomk | ~22.5 Å spacer (6-[biotinamido]hexanoate) | Provides a longer spacer arm to improve accessibility for both the enzyme and streptavidin. | nih.gov |
| Biotin-LCLC-EKD-aomk | ~30.0 Å spacer (6-[biotinamido]-6-hexanamidohexanoate) | Provides a very long spacer for applications requiring maximum separation of the tag and inhibitor. | nih.gov |
Integration with Fluorescent Tags for Advanced Bioimaging Applications
To expand the utility of biotinylated inhibitors beyond affinity pulldowns and western blotting, they can be conjugated with fluorescent tags for direct visualization in bioimaging applications. bdbiosciences.com This creates multifunctional probes that combine the specificity of the inhibitor, the high-affinity biotin tag, and the sensitive detection offered by fluorescence.
The strategy typically involves conjugating a fluorescent dye, such as fluorescein (B123965) isothiocyanate (FITC) or a carboxyfluorescein (FAM) derivative, to the biotin molecule. bioacts.com The resulting fluorescent biotin can then be used to synthesize the final probe, such as a hypothetical "Fluorescent-Biotin-FA-FMK". Alternatively, a cell or tissue sample treated with this compound can be subsequently stained with fluorescently-labeled streptavidin or avidin. One study confirmed the cellular permeability of this compound by detecting it inside cells using FITC-labeled avidin (avidin-FITC). plos.org
These fluorescent conjugates enable a range of advanced applications:
Fluorescence Microscopy: Researchers can visualize the subcellular localization of active proteases.
Flow Cytometry: The activity of specific caspases or cathepsins can be quantified in individual cells within a heterogeneous population, which is particularly useful for studying apoptosis. plos.org
In Vivo Imaging: While less common for this specific compound, the development of near-infrared (NIR) fluorescent tags holds potential for imaging protease activity in living organisms. ppm.edu.pl
The development of such probes is part of a broader trend in chemical biology to create activity-based probes (ABPs) that allow for the direct profiling of enzyme activity in complex biological systems. nih.gov The combination of an irreversible inhibitor (the FMK "warhead"), a specific peptide targeting sequence (Phe-Ala), a versatile affinity tag (biotin), and a sensitive reporter (fluorescent dye) makes these compounds powerful tools for dissecting the roles of proteases in health and disease. researchgate.net
| Fluorescent Tag | Common Abbreviation | Typical Excitation/Emission (nm) | Application in Bioimaging | Reference |
|---|---|---|---|---|
| Fluorescein isothiocyanate | FITC | ~495 / ~519 | Used to label avidin for the secondary detection of biotinylated probes in microscopy and flow cytometry. | plos.org |
| Carboxyfluorescein | FAM | ~495 / ~520 | Covalently attached to biotin to create a directly fluorescent probe for various applications, including ELISA and cell labeling. | bioacts.com |
| (Generic) Near-Infrared Dye | NIR Dye | >650 / >670 | Potential for deep-tissue and in vivo imaging due to reduced background autofluorescence. | ppm.edu.pl |
Future Directions and Emerging Research Avenues
Refinement of Specificity and Comprehensive Off-Target Profiling
A critical avenue for future research is the detailed characterization of Biotin-FA-FMK's specificity and the comprehensive identification of its off-target interactions. While it is known to inhibit cathepsins B and L, the full extent of its interactions with other proteases and cellular proteins remains to be fully elucidated. scbt.com The related compound, Z-FA-FMK, has been shown to inhibit effector caspases but not initiator caspases 8 and 10. nih.gov This highlights the potential for members of this compound family to have broader and more complex activity profiles than initially presumed.
Future efforts should employ advanced proteomic techniques, such as activity-based protein profiling (ABPP), to create a comprehensive off-target profile of this compound. annualreviews.org This would involve treating cells or cell lysates with this compound and then using mass spectrometry to identify all biotinylated proteins. This approach would provide a global view of the probe's interactions and reveal any previously unknown targets. Understanding these off-target effects is crucial for the accurate interpretation of experimental results and for designing more specific probes in the future.
Exploration of Novel Biological Roles beyond Established Protease Inhibition
While the primary function of this compound is the inhibition of cysteine proteases, emerging research suggests that the broader family of peptidyl fluoromethyl ketones may have other biological activities. mdpi.com For instance, the related inhibitor Z-FA-FMK has been shown to have immunosuppressive effects on T cells, independent of its role as a protease inhibitor. researchgate.net It was found to repress T cell proliferation and the secretion of cytokines like IL-2 and IFN-gamma. researchgate.net
Future investigations should explore whether this compound shares these or possesses other novel biological functions. This could involve screening the compound in various cellular assays that are not directly related to protease activity, such as signal transduction pathways, gene expression, and cell cycle regulation. Uncovering such non-canonical roles would significantly broaden the utility of this compound as a chemical probe to investigate complex cellular processes.
Design and Synthesis of Next-Generation this compound-Based Chemical Probes
The core structure of this compound provides a versatile scaffold for the design and synthesis of next-generation chemical probes. mdpi.com By modifying the peptide sequence (Phe-Ala), it is possible to alter the probe's specificity for different proteases. mdpi.com The development of probes with enhanced selectivity for individual cathepsins or even other classes of proteases is a key area for future research.
Furthermore, the biotin (B1667282) tag could be replaced with other reporter groups, such as fluorophores for direct visualization in cells or "clickable" alkyne or azide (B81097) groups for use in bioorthogonal chemistry. nih.govljmu.ac.uk This would allow for more sophisticated experimental designs, such as dual-labeling studies or in vivo imaging. The synthesis of trifunctional probes, containing a reactive group, a reporter tag, and an affinity tag, could also enable more complex applications, such as the simultaneous detection and isolation of target enzymes. stanford.edu
Integration within High-Throughput Screening and Drug Discovery Platforms
The characteristics of this compound make it well-suited for integration into high-throughput screening (HTS) platforms for drug discovery. researchgate.netnih.gov HTS allows for the rapid testing of large libraries of chemical compounds to identify potential drug candidates. researchgate.net this compound can be used in competitive binding assays to screen for new inhibitors of cathepsins or other target proteases.
In such an assay, a library of compounds would be tested for their ability to prevent the binding of this compound to its target enzyme. This approach can be adapted for various detection methods, including those based on fluorescence or luminescence, making it compatible with automated HTS systems. dewpointx.com The identification of new protease inhibitors through this method could have significant implications for the development of new therapies for diseases where these enzymes are dysregulated.
Applications in Understanding Disease Pathogenesis (e.g., Viral Replication Mechanisms, Cancer Biology)
This compound and its derivatives have significant potential for elucidating the mechanisms of various diseases, including viral infections and cancer.
Viral Replication Mechanisms: Proteases play a crucial role in the life cycle of many viruses, making them attractive targets for antiviral therapies. mdpi.com The related compound Z-FA-FMK has been shown to effectively inhibit the replication of reovirus. researchgate.net It has also been identified as a potential inhibitor of the SARS-CoV-2 3CL protease. mdpi.com Future research could investigate the potential of this compound to inhibit the proteases of a broader range of viruses. Proximity biotinylation assays using host protein baits have already been used to identify multiple factors modulating enterovirus replication. nih.gov Similar approaches using this compound could help to identify host and viral proteins involved in viral replication.
Cancer Biology: Cysteine proteases, particularly cathepsins, are often dysregulated in cancer and are involved in processes such as tumor invasion and metastasis. stanford.edu The ability of this compound to label and inhibit these enzymes makes it a valuable tool for studying their role in cancer progression. For example, it can be used to profile the activity of specific cathepsins in different cancer cell lines or patient samples. The related compound Z-FA-FMK has been shown to block the induction of apoptosis in cancer cells by certain retinoid-related molecules, highlighting the complex role of these inhibitors in cancer biology. nih.gov Further research using this compound could help to unravel the intricate involvement of proteases in cancer and identify new therapeutic targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
